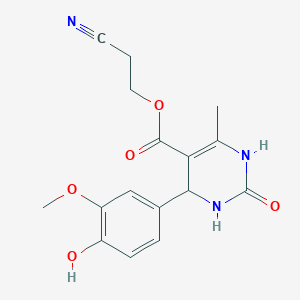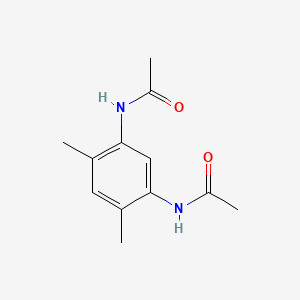
N-(4-bromophenyl)-2-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-(phenylthio)propanamide, also known as BPTP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BPTP belongs to the class of compounds called arylcyclohexylamines and has been studied for its effects on the central nervous system.
Mécanisme D'action
N-(4-bromophenyl)-2-(phenylthio)propanamide acts as an antagonist at the NMDA receptor, which blocks the binding of glutamate, the primary neurotransmitter involved in excitatory signaling in the brain. This inhibition of the NMDA receptor leads to a decrease in the activity of downstream signaling pathways, which can have an effect on learning and memory processes. N-(4-bromophenyl)-2-(phenylthio)propanamide has also been found to modulate the activity of the dopamine and serotonin systems, which can have an effect on mood regulation.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(phenylthio)propanamide has been found to have a range of biochemical and physiological effects. In animal studies, N-(4-bromophenyl)-2-(phenylthio)propanamide has been found to have anxiolytic and antidepressant effects, as well as neuroprotective effects in models of neurodegenerative diseases. N-(4-bromophenyl)-2-(phenylthio)propanamide has also been found to have an effect on the sleep-wake cycle, with some studies suggesting that it may have potential as a treatment for sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromophenyl)-2-(phenylthio)propanamide in lab experiments is its specificity for the NMDA receptor, which allows for targeted manipulation of this receptor. However, one limitation is that N-(4-bromophenyl)-2-(phenylthio)propanamide has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments.
Orientations Futures
Future research on N-(4-bromophenyl)-2-(phenylthio)propanamide could focus on its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could investigate the effects of N-(4-bromophenyl)-2-(phenylthio)propanamide on other neurotransmitter systems, such as the acetylcholine and noradrenaline systems. Finally, research could focus on developing more stable analogs of N-(4-bromophenyl)-2-(phenylthio)propanamide that could be used in clinical settings.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-2-(phenylthio)propanamide involves the reaction of 4-bromobenzyl cyanide with 2-phenylthiopropanamide in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using chromatography techniques to obtain pure N-(4-bromophenyl)-2-(phenylthio)propanamide.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-(phenylthio)propanamide has been studied for its potential therapeutic applications in the field of neuroscience. It has been found to have affinity for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. N-(4-bromophenyl)-2-(phenylthio)propanamide has also been found to have an effect on the dopamine and serotonin systems, which are involved in mood regulation.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c1-11(19-14-5-3-2-4-6-14)15(18)17-13-9-7-12(16)8-10-13/h2-11H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYHOCFISRJXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Br)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(phenylthio)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4985640.png)
![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)


![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B4985672.png)
![N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4985687.png)
![(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B4985692.png)
![3-ethyl-5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985698.png)

![methyl 4-(3-bromo-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4985708.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide](/img/structure/B4985732.png)
![2,5-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B4985738.png)